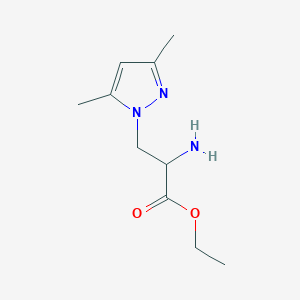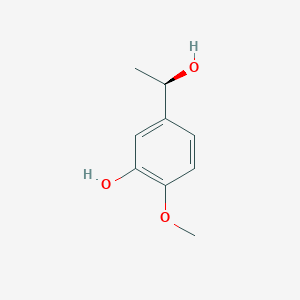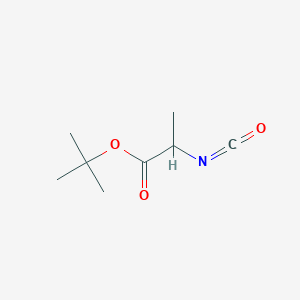
Tert-butyl 2-isocyanatopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-isocyanatopropanoate is an organic compound that features a tert-butyl ester group and an isocyanate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl 2-isocyanatopropanoate can be synthesized through a multi-step process involving the reaction of tert-butyl alcohol with 2-isocyanatopropanoic acid. The reaction typically requires the use of a dehydrating agent to facilitate the formation of the ester bond. Common reagents used in this synthesis include tert-butyl hydroperoxide and benzyltriethylammonium chloride .
Industrial Production Methods
Industrial production of this compound often involves the use of phase-transfer catalysts to enhance the efficiency of the reaction. The process is conducted under controlled conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-isocyanatopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of ureas and carbamates.
Applications De Recherche Scientifique
Tert-butyl 2-isocyanatopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and materials with specific properties
Mécanisme D'action
The mechanism of action of tert-butyl 2-isocyanatopropanoate involves the reactivity of the isocyanate group. This group can react with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. These reactions are often facilitated by the electron-withdrawing nature of the ester group, which enhances the electrophilicity of the isocyanate carbon .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl isocyanide
- Tert-butyl carbamate
- Tert-butyl ester derivatives
Uniqueness
Tert-butyl 2-isocyanatopropanoate is unique due to the presence of both the tert-butyl ester and isocyanate functional groups. This combination allows for a wide range of chemical reactivity and applications that are not typically observed in compounds with only one of these functional groups .
Propriétés
Formule moléculaire |
C8H13NO3 |
|---|---|
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
tert-butyl 2-isocyanatopropanoate |
InChI |
InChI=1S/C8H13NO3/c1-6(9-5-10)7(11)12-8(2,3)4/h6H,1-4H3 |
Clé InChI |
IQFKFEXZGHIDLM-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC(C)(C)C)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


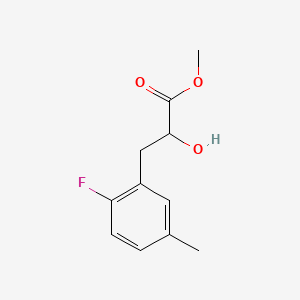
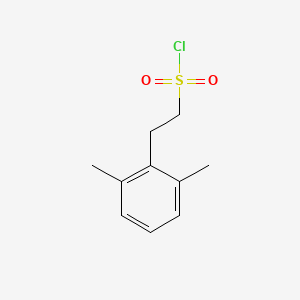
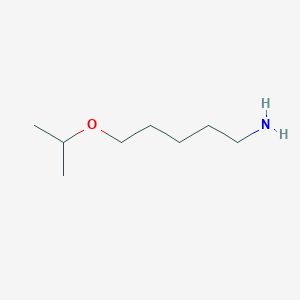
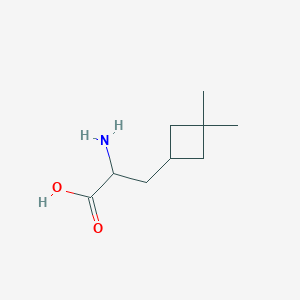
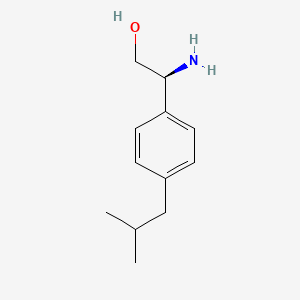

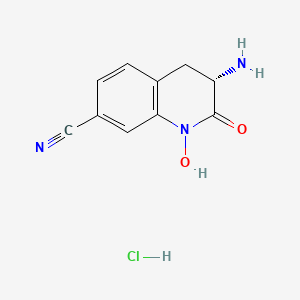
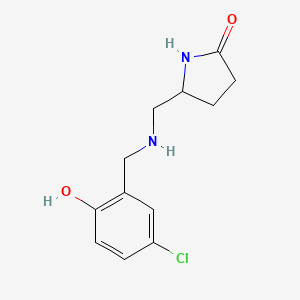
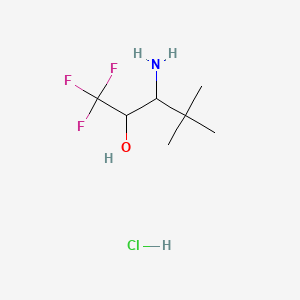
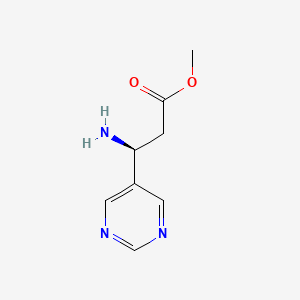

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C][1,2,5]oxadiazole](/img/structure/B15323869.png)
